molecular formula C12H12BrNS B12096225 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)aniline

5-bromo-2-methyl-N-(thiophen-2-ylmethyl)aniline

Cat. No.: B12096225
M. Wt: 282.20 g/mol
InChI Key: VKMSACNGYYVBAX-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-N-(thiophen-2-ylmethyl)aniline is a brominated aromatic amine derivative featuring a thiophene-methyl substituent. Its molecular formula is C₁₂H₁₂BrNS, with a molecular weight of 282.20 g/mol (). The compound is structurally characterized by a benzene ring substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and an aniline moiety linked to a thiophen-2-ylmethyl group. It is listed as a commercially available product with 95% purity (), though some suppliers have discontinued its distribution ().

Its structural analogs, such as 5-bromo-4-iodo-2-methylaniline (), are known intermediates in synthesizing fluorescent spirosilabifluorene derivatives, implying similar utility for the target compound.

Properties

Molecular Formula

C12H12BrNS

Molecular Weight

282.20 g/mol

IUPAC Name

5-bromo-2-methyl-N-(thiophen-2-ylmethyl)aniline

InChI

InChI=1S/C12H12BrNS/c1-9-4-5-10(13)7-12(9)14-8-11-3-2-6-15-11/h2-7,14H,8H2,1H3

InChI Key

VKMSACNGYYVBAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)NCC2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)aniline typically involves the following steps:

    Bromination: The starting material, 2-methylaniline, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.

    N-Alkylation: The brominated product is then subjected to N-alkylation with thiophen-2-ylmethyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-N-(thiophen-2-ylmethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-methyl-N-(thiophen-2-ylmethyl)aniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of organic semiconductors and other advanced materials.

    Biological Studies: It may serve as a probe or ligand in biological assays to study enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring and aniline moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)aniline, enabling comparative analysis of their properties and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
5-Bromo-2-methyl-N-(thiophen-2-ylmethyl)aniline (Target) C₁₂H₁₂BrNS 282.20 -Br (C5), -CH₃ (C2), -NH-(thiophen-2-ylmethyl)
2-Bromo-N-[(5-methylthiophen-2-yl)methyl]aniline C₁₂H₁₂BrNS 282.20 -Br (C2), -CH₃ (thiophene C5), -NH-(thiophen-2-ylmethyl)
5-Bromo-2-fluoro-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]aniline C₁₅H₁₃BrFN₃ 334.19 -Br (C5), -F (C2), -NH-(imidazopyridin-3-ylmethyl)
4-Methyl-N-(thiophen-2-ylmethyl)aniline C₁₂H₁₃NS 203.30 -CH₃ (C4), -NH-(thiophen-2-ylmethyl)
3,5-Dichloro-N-(thiophen-2-ylmethyl)aniline C₁₁H₉Cl₂NS 258.17 -Cl (C3, C5), -NH-(thiophen-2-ylmethyl)
N-[(5-Methylthiophen-2-yl)methyl]-3-(trifluoromethyl)aniline C₁₃H₁₂F₃NS 271.30 -CF₃ (C3), -NH-(5-methylthiophen-2-ylmethyl)

Key Differences and Implications

Substituent Effects on Reactivity and Applications Bromine vs. Chlorine/Fluorine: Bromine’s larger atomic radius and polarizability enhance π-π stacking interactions in solid-state applications (e.g., fluorescent materials) compared to chlorine or fluorine (). Thiophene vs.

Synthetic Utility

  • The target compound’s bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), a feature shared with 5-bromo-4-iodo-2-methylaniline (), which is used to synthesize asymmetric spirosilabifluorenes.
  • In contrast, 3,5-dichloro-N-(thiophen-2-ylmethyl)aniline () lacks bromine but offers dual chlorine substituents for nucleophilic substitution reactions.

Physical Properties

  • Molecular Weight and Solubility : The imidazopyridine derivative () has the highest molecular weight (334.19 g/mol), likely reducing solubility in polar solvents compared to the target compound (282.20 g/mol).
  • Hydrogen Bonding : Weak N···N hydrogen bonds observed in 5-bromo-4-iodo-2-methylaniline () suggest similar intermolecular interactions may stabilize the crystal lattice of the target compound.

Safety and Handling No explicit hazard data are provided for the target compound, but analogs like 2-[(5-bromopyrimidin-2-yl)thio]aniline () are labeled with precautionary statements, implying brominated anilines may require careful handling.

Biological Activity

5-Bromo-2-methyl-N-(thiophen-2-ylmethyl)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bromine atom, a methyl group, and a thiophene moiety, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula for 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)aniline is C11_{11}H12_{12}BrN2_2S, with a molecular weight of approximately 286.19 g/mol. The structural components include:

  • Bromine (Br) at the 5-position of the aromatic ring
  • Methyl (CH3_3) group at the 2-position
  • Thiophene (C4_4H4_4S) substituent attached to the nitrogen atom

This combination of functional groups is believed to enhance its reactivity and interaction with biological targets.

Research indicates that compounds containing thiophene rings often exhibit significant antimicrobial , anti-inflammatory , and anticancer properties. The biological activity of 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)aniline may be attributed to its ability to modulate enzyme activities and interact with specific biomolecules.

Enzyme Interaction

The compound's structure allows it to act as an enzyme inhibitor, potentially impacting various biochemical pathways related to inflammation and cell proliferation. For instance, studies suggest that thiophene derivatives can inhibit certain kinases involved in cell signaling pathways, thereby influencing cellular responses and gene expression related to inflammatory processes.

Antimicrobial Activity

Preliminary studies have shown that 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)aniline exhibits antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may serve as a potential lead for developing new antibacterial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation. The half-maximal inhibitory concentration (IC50_{50}) values for various cancer cell lines are summarized below:

Cell LineIC50_{50} (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)10
A549 (lung cancer)20

These findings indicate a promising potential for therapeutic applications in oncology .

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial properties of various thiophene derivatives, including 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)aniline. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent .
  • Cancer Cell Proliferation : Research involving the treatment of cancer cell lines with this compound revealed dose-dependent inhibition of cell growth. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase, suggesting a multifaceted approach to combating cancer .
  • Enzyme Inhibition : Investigations into enzyme interactions showed that 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)aniline could inhibit specific kinases involved in signal transduction pathways, further supporting its role as a potential therapeutic agent against diseases characterized by dysregulated signaling .

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